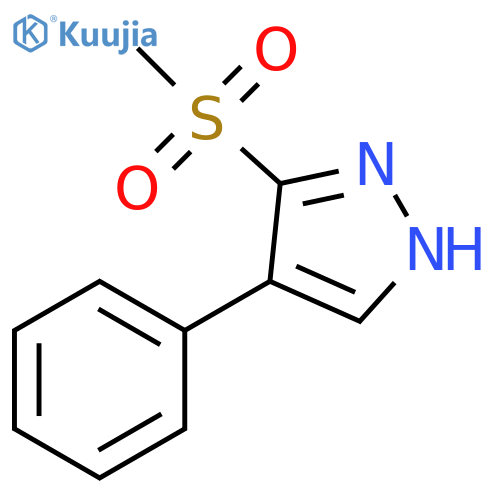Cas no 1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole)

1710853-08-9 structure
商品名:3-Methanesulfonyl-4-phenyl-1H-pyrazole
CAS番号:1710853-08-9
MF:C10H10N2O2S
メガワット:222.263600826263
CID:5181586
3-Methanesulfonyl-4-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-Methanesulfonyl-4-phenyl-1H-pyrazole
- 1H-Pyrazole, 3-(methylsulfonyl)-4-phenyl-
-
- インチ: 1S/C10H10N2O2S/c1-15(13,14)10-9(7-11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
- InChIKey: PMUKNOFPKVHOMK-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C2=CC=CC=C2)C(S(C)(=O)=O)=N1
3-Methanesulfonyl-4-phenyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510447-1g |
3-(Methylsulfonyl)-4-phenyl-1H-pyrazole |
1710853-08-9 | 97% | 1g |
$568 | 2022-06-12 |
3-Methanesulfonyl-4-phenyl-1H-pyrazole 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 55290-64-7(Dimethipin)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
